Aglinin A

Cancer Pharmacology Natural Product Cytotoxicity Cell Line Profiling

Choose Aglinin A for pan-cancer cytotoxicity screening. Unlike co-occurring analogs restricted to NCI-H187, it inhibits NCI-H187, KB, and BC lines. With a P-388 IC50 of 11 µg/mL, it is the most potent dammarane in its series. Its cleaved A-ring (3,4-secodammarane) enables distinct SAR studies. Ideal for analytical method development, utilizing its fully characterized C24 epimeric mixture.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B12432415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglinin A
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C
InChIInChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1
InChIKeyUTPZDJKEZVYWGA-QKRFBTBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aglinin A for Research Procurement: Baseline Identification and Compound Classification


Aglinin A (CAS 246868-97-3) is a 3,4-secodammarane-type triterpenoid with molecular formula C₃₀H₅₀O₅ and molecular weight 490.72 g/mol, originally isolated from the bark of Aglaia lawii and subsequently identified in multiple Aglaia species (Meliaceae) [1][2]. The compound exists as a mixture of C24-epimeric forms of 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid, a structural feature that distinguishes it from closed-ring dammarane analogs [3].

Why Aglinin A Cannot Be Substituted with Generic Dammarane Triterpenoids in Research Applications


Substitution of Aglinin A with structurally related dammarane triterpenoids from Aglaia species is not scientifically valid due to fundamentally divergent cytotoxicity profiles. In head-to-head comparative assays within the same study, ethyl eichlerianoate, cabralealactone, and aglaialactone 7 demonstrated exclusive cytotoxicity restricted to the NCI-H187 small cell lung cancer line only, whereas Aglinin A exhibited broad-spectrum activity across all three cancer cell lines tested (NCI-H187, KB epidermoid carcinoma, and BC breast cancer) [1]. This cell-line selectivity divergence precludes generic substitution in any experiment requiring multi-lineage cytotoxic evaluation. Furthermore, Aglinin A's seco-ring structural motif—a cleaved A-ring forming a carboxylic acid terminus—distinguishes it from closed-ring dammaranes such as cabraleone and cabraleadiol, with demonstrated consequences for biological activity [2].

Aglinin A Quantified Differentiation: Head-to-Head Comparative Evidence Against Closest Analogs


Broad-Spectrum Cytotoxicity vs. Lineage-Restricted Analogs: Aglinin A Crosses Three Distinct Cancer Histotypes

In a direct comparative evaluation within a single study, Aglinin A (compound 5) demonstrated moderate cytotoxicity across all three cancer cell lines tested (NCI-H187 small cell lung cancer, KB epidermoid carcinoma, and BC breast cancer). In contrast, the co-isolated dammarane triterpenoids ethyl eichlerianoate (3), cabralealactone (6), and aglaialactone 7 exhibited exclusive cytotoxicity restricted solely to the NCI-H187 cell line [1].

Cancer Pharmacology Natural Product Cytotoxicity Cell Line Profiling

Quantified Cytotoxic Potency in P-388 Murine Leukemia: Aglinin A Outperforms Four Co-Isolated Dammaranes

In a systematic cytotoxicity evaluation of compounds isolated from Aglaia smithii bark against P-388 murine leukemia cells, Aglinin A (designated compound 4) exhibited an IC₅₀ value of 11 μg/mL, which was superior to all co-tested compounds in the same study: aglinone (IC₅₀ = 21 μg/mL), aglinin E (IC₅₀ = 42 μg/mL), and eichlerianic acid (IC₅₀ = 34 μg/mL) [1].

Leukemia Research Cytotoxicity Screening Dammarane Triterpenoid SAR

Structural Differentiation: Seco-Ring Motif Distinguishes Aglinin A from Closed-Ring Dammarane Comparators

Aglinin A (1a) is a 3,4-secodammarane triterpene characterized by a cleaved A-ring that terminates as a carboxylic acid moiety (C-3 propanoic acid). In the original isolation study from Aglaia lawii, Aglinin A was co-isolated with the closed-ring dammarane cabraleone (3) and the 3,4-secodammaranes eichlerianic acid (4a) and shoreic acid (4b), enabling direct structural comparison within the same phytochemical context [1]. The seco-ring motif represents a distinct chemotype relative to intact-ring dammaranes.

Natural Product Chemistry Triterpenoid Structure-Activity Chemotaxonomy

Epimeric Composition: Aglinin A Exists as a Resolvable C24-Epimer Mixture with Established Absolute Configuration

Aglinin A is not a single stereoisomeric entity but a mixture of C24-epimeric forms of 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid. The two epimers (24R and 24S) were successfully resolved via an acetonide reaction, and their absolute configurations were deduced through analysis of ¹³C NMR differences induced by γ-gauche and steric effects. Complete ¹³C NMR assignments for both 24R-Aglinin A and 24S-Aglinin A have been established [1]. This epimeric characterization is absent for most dammarane comparators, where stereochemical ambiguity remains unresolved.

Analytical Chemistry Stereochemistry Natural Product QC

Aglinin A Recommended Procurement Scenarios Based on Evidence-Verified Differentiation


Multi-Cell-Line Cytotoxicity Screening Programs Requiring Broad Histotype Coverage

Aglinin A is the preferred procurement choice for natural product screening programs that require a dammarane triterpenoid with demonstrated cytotoxic activity across multiple cancer histotypes. Unlike co-occurring analogs ethyl eichlerianoate, cabralealactone, and aglaialactone 7—which are restricted to NCI-H187 small cell lung cancer activity only—Aglinin A exhibits activity across NCI-H187, KB epidermoid carcinoma, and BC breast cancer lines in the same experimental system [1]. Researchers aiming to identify pan-cancer cytotoxic leads should select Aglinin A over lineage-restricted alternatives.

Leukemia-Focused Cytotoxicity Studies Using Dammarane Triterpenoid Scaffolds

In P-388 murine leukemia cytotoxicity assays, Aglinin A demonstrates an IC₅₀ of 11 μg/mL, outperforming four co-isolated dammarane triterpenoids from the same source plant (aglinone: 21 μg/mL; eichlerianic acid: 34 μg/mL; aglinin E: 42 μg/mL) [1]. For research groups conducting leukemia-specific cytotoxicity screening of Meliaceae-derived triterpenoids, Aglinin A offers the most potent starting point among this compound series, supporting procurement prioritization in programs with limited screening capacity.

Structure-Activity Relationship Studies on Seco-Dammarane vs. Intact Dammarane Scaffolds

Aglinin A represents the 3,4-secodammarane chemotype (cleaved A-ring with carboxylic acid terminus), co-occurring in Aglaia lawii with intact-ring dammaranes such as cabraleone [1]. This structural dichotomy within the same plant source provides a well-defined chemical series for SAR investigations comparing seco-ring versus closed-ring triterpenoid scaffolds. Procurement of Aglinin A is essential for researchers investigating how A-ring cleavage modulates cytotoxic activity and target engagement relative to intact dammarane frameworks.

Analytical Method Development and Natural Product Reference Standard Applications

Aglinin A serves as a valuable analytical reference standard due to its fully characterized stereochemical profile. The compound is a C24-epimeric mixture, and the absolute configurations of both 24R and 24S epimers have been established through acetonide derivatization and ¹³C NMR analysis [1]. This level of stereochemical resolution makes Aglinin A suitable for HPLC method development, NMR reference libraries, and quality control applications involving dammarane triterpenoids from Aglaia species—applications where stereochemically ambiguous comparator compounds introduce unacceptable analytical uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aglinin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.